Thalidomide, propargyl is classified under the category of immunomodulatory drugs (IMiDs). It is recognized for its anti-inflammatory properties and its ability to modulate immune responses. The compound is identified by the Chemical Abstracts Service number 2098487-39-7, indicating its unique chemical identity within databases.
The synthesis of thalidomide, propargyl can be approached through various methods:
Thalidomide, propargyl retains the core structure of thalidomide, which consists of two main components: the glutarimide ring and the phthalimide moiety. The propargyl group is attached to one of the nitrogen atoms in the glutarimide structure.
Thalidomide, propargyl can participate in various chemical reactions due to its functional groups:
The mechanism of action of thalidomide, propargyl is primarily linked to its interaction with cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). Upon binding, thalidomide derivatives induce the degradation of specific proteins involved in inflammatory responses and tumorigenesis.
Thalidomide, propargyl has several potential applications in scientific research and medicine:
The introduction of thalidomide (α-N-phthalimidoglutarimide) in the late 1950s as a sedative and antiemetic for morning sickness precipitated one of pharmaceutical history's most catastrophic tragedies. Marketed aggressively as a "wonder drug" under trade names including Contergan (Germany) and Distaval (UK), its perceived safety was tragically illusory [1] [2]. By 1961, pediatrician Widukind Lenz in Germany and obstetrician William McBride in Australia independently established the causal link between in utero thalidomide exposure and a horrifying spectrum of congenital malformations, most conspicuously phocomelia (seal-like limb deformities), alongside internal organ damage [2] [7]. This epidemic affected over 10,000 infants globally, with only approximately half surviving beyond infancy [4] [5]. The disaster exposed critical deficiencies in pharmaceutical regulation and preclinical testing paradigms. Crucially, insufficient teratogenicity screening in pregnant animal models preceded its release – a fatal oversight given that rodent models, typically resistant to thalidomide's teratogenic effects, were predominantly used [1]. Subsequent testing in sensitive species like rabbits and primates confirmed its profound developmental toxicity [1].
Table 1: Key Events in Thalidomide's History
Year | Event |
---|---|
1954 | Thalidomide patented in West Germany as Contergan by Chemie Grünenthal |
1957 | Market launch in Germany for insomnia, coughs, colds, and morning sickness |
1958 | Approval and marketing as Distaval in the UK by Distillers Company |
1960 | Dr. Frances Kelsey (US FDA) blocks US approval citing inadequate safety data |
1961 | Lenz and McBride independently link thalidomide to birth defects |
Nov 1961 | Withdrawal from German market |
Dec 1961 | Withdrawal from British market |
1962 | Kefauver-Harris Amendment strengthens US drug regulation |
1998 | FDA approves thalidomide (Thalomid®) for erythema nodosum leprosum (ENL) |
2006 | FDA approval for multiple myeloma with dexamethasone |
This tragedy, however, catalyzed transformative regulatory reforms. The establishment of the UK's Committee on the Safety of Drugs (1963) and the significant strengthening of the US FDA, empowered by the 1962 Kefauver-Harris Amendment mandating rigorous proof of efficacy and safety before market authorization, were direct consequences [1] [2]. Paradoxically, thalidomide itself experienced a remarkable therapeutic renaissance decades later. Serendipitous observations by Jacob Sheskin in 1964 revealed its efficacy against the debilitating complications of erythema nodosum leprosum (ENL), leading to its controlled reintroduction for this indication [7]. The pivotal breakthrough came with its anti-angiogenic and immunomodulatory properties, discovered in the 1980s-1990s, which underpinned its dramatic efficacy in multiple myeloma [4] [7] [9]. FDA approval for multiple myeloma in 2006 cemented its status as a cornerstone oncology therapy. Mechanistically, the veil was lifted in 2010 when Handa and colleagues identified cereblon (CRBN) as thalidomide's primary molecular target. Thalidomide and its derivatives (lenalidomide, pomalidomide) function as "molecular glues," reshaping the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the ubiquitination and proteasomal degradation of neosubstrate proteins, notably the transcription factors IKZF1 and IKZF3 in hematopoietic malignancies [3] [9]. This mechanistic understanding transformed thalidomide from a cautionary tale into the progenitor of a revolutionary therapeutic modality: targeted protein degradation [9].
The elucidation of thalidomide's mechanism of action as a cereblon-dependent molecular glue ignited a new era in the rational design of optimized derivatives. While lenalidomide and pomalidomide represented significant advances, the integration of propargyl functionalization (–C≡CH group) offers unique chemical advantages for enhancing drug properties and enabling novel applications. This strategic modification builds upon the core phthalimide glutarimide scaffold of classical IMiDs® (Immunomodulatory Drugs) but introduces a terminal alkyne moiety known for its versatile reactivity and potential for targeted modifications [6] [8] [10].
The primary structural rationale for propargyl incorporation centers on three key aspects:
Table 2: Molecular Targets and Therapeutic Potential of Engineered Thalidomide Analogs
Molecular Target/Strategy | Therapeutic Effect | Application/Compound Example |
---|---|---|
IKZF1 / IKZF3 | Disruption of myeloma cell survival & differentiation | Multiple Myeloma (Lenalidomide, Pomalidomide) |
BCL-2 / BCL-2 (mutant) | Induction of apoptosis in resistant cancer cells | Venetoclax-resistant Leukemias (Propargyl-derived PROTACs) [6] |
SALL4 | Teratogenicity (Degradation to be avoided) | N/A (Safety mitigation in design) [5] |
HNE Inhibition | Anti-inflammatory; Potential anti-metastatic | Compound 4f (Competitive HNE inhibitor) [8] |
CRBN Recruitment (PROTAC) | Targeted degradation of non-cereblon neosubstrates | Thalidomide-PEG4-amine linker for PROTAC synthesis [10] |
A particularly promising frontier is the development of propargyl-bearing analogs targeting therapy-resistant cancers. Research in 2024 highlighted derivatives capable of inducing the degradation of both wild-type and mutant BCL-2, an anti-apoptotic protein crucial for cancer cell survival. Unlike venetoclax, a direct BCL-2 inhibitor prone to resistance-conferring mutations, these thalidomide derivatives act as molecular glue degraders, recruiting CRBN to ubiquitinate BCL-2 irrespective of its mutation status. Crucially, computational modeling and experimental validation confirmed that these derivatives bind BCL-2 at distinct sites compared to venetoclax, offering a novel mechanism to overcome resistance [6]. In vivo studies in Drosophila models further demonstrated reduced tumor burden and increased survival upon treatment, underscoring their therapeutic potential [6]. The synthesis of these advanced analogs leverages modern structure-based drug design (SBDD). Utilizing high-resolution structures of the thalidomide-CRBN complex and insights from molecular dynamics simulations (e.g., studying interactions with VEGF receptors, ceramide/S1P signaling implicated in anti-angiogenesis), chemists strategically modify the phthalimide ring system [3] [6]. The propargyl group is typically introduced via alkylation reactions targeting nitrogen atoms (e.g., on the phthalimide moiety) or oxygen atoms (e.g., creating propargyloxyacetamide linkers) [8] [10]. This targeted functionalization aims to optimize linker length, flexibility, and polarity to precisely position the target protein ligand within the ternary complex (Target:PROTAC:CRBN) for efficient ubiquitin transfer, while maintaining favorable pharmacokinetic properties.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8